- Preparation of aryl(alkyl)thioethers by reduction of aryl(alkyl)sulfoxides, China, , ,

Cas no 92-85-3 (Thianthrene)

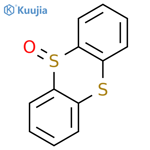

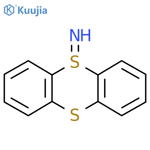

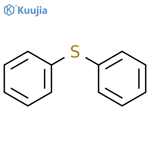

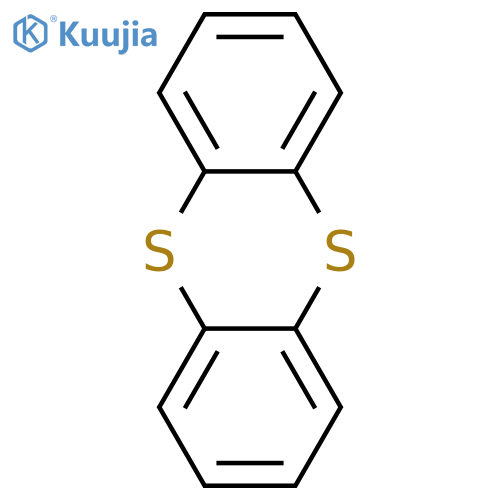

Thianthrene structure

상품 이름:Thianthrene

Thianthrene 화학적 및 물리적 성질

이름 및 식별자

-

- Thianthrene

- Thianthren

- Thiaanthrene

- 9,10-Dithiaanthracene

- dibenzo-1,4-dithiin

- dibenzothiaphene

- DIPHENYLENE DISULFIDE

- diphenylene disulphide

- Dibenzodithiodioxane

- NSC 439

- NSC439

- GVIJJXMXTUZIOD-UHFFFAOYSA-N

- 4139V9M46H

- C12H8S2

- Thianthrene, 97%

- PubChem10848

- KSC487C5R

- NE10376

- VZ33859

- SY051640

- UNII-4139V9M46H

- AB00990919-03

- EN300-20686

- AKOS000279684

- DB-057337

- SCHEMBL7786

- CS-W014836

- HY-W014120

- EINECS 202-197-0

- T0184

- CHEMBL488176

- W-100269

- AE-641/04637003

- CU-00000000457-1

- AI3-00638

- InChI=1/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8

- MFCD00005065

- DS-4155

- AC-16498

- NS00041440

- Q424898

- CHEBI:64511

- Z104479794

- Thianthrene, NIST SRM 1656, combustion calorimetric standard

- AB00990919-01

- NSC-439

- AC7909

- 92-85-3

- DTXSID6059071

- NCGC00341178-01

-

- MDL: MFCD00005065

- 인치: 1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H

- InChIKey: GVIJJXMXTUZIOD-UHFFFAOYSA-N

- 미소: S1C2C(=CC=CC=2)SC2C1=CC=CC=2

계산된 속성

- 정밀분자량: 216.00700

- 동위원소 질량: 216.006742

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 14

- 회전 가능한 화학 키 수량: 0

- 복잡도: 163

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 4.6

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

- 토폴로지 분자 극성 표면적: 50.6

실험적 성질

- 색과 성상: 흰색 또는 황색 분말

- 밀도: 1.4420

- 융해점: 151-155 °C (lit.)

- 비등점: 364-366 °C(lit.)

- 플래시 포인트: 170.8 ºC

- 굴절률: 1.6210 (estimate)

- 용해도: DMF: soluble

- PSA: 50.60000

- LogP: 4.30240

- 용해성: 미확정

Thianthrene 보안 정보

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 보안 지침: 24/25

- 저장 조건:서늘하고 건조한 곳에 보관하다.사용하지 않을 때는 컨테이너를 닫습니다.

Thianthrene 세관 데이터

- 세관 번호:29349990

- 세관 데이터:

중국 세관 번호:

2934999090개요:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Thianthrene 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20686-0.05g |

thianthrene |

92-85-3 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-20686-100.0g |

thianthrene |

92-85-3 | 95.0% | 100.0g |

$105.0 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1043438-250g |

Thianthrene |

92-85-3 | 98% | 250g |

$115 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TB325-25g |

Thianthrene |

92-85-3 | 98% | 25g |

¥144.0 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TB325-5g |

Thianthrene |

92-85-3 | 98% | 5g |

¥33.0 | 2022-06-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | NIST1656 |

Thianthrene |

92-85-3 | NIST SRM | 30G |

¥7893.67 | 2022-02-23 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-237089-25 g |

Thianthrene, |

92-85-3 | 25g |

¥489.00 | 2023-07-10 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T101325-250g |

Thianthrene |

92-85-3 | 98% | 250g |

¥678.90 | 2023-09-01 | |

| Enamine | EN300-20686-1.0g |

thianthrene |

92-85-3 | 95.0% | 1.0g |

$19.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TB325-25g |

Thianthrene |

92-85-3 | 98% | 25g |

¥142.0 | 2022-06-10 |

Thianthrene 합성 방법

합성회로 1

합성회로 2

합성회로 3

합성회로 4

합성회로 5

반응 조건

1.1 Reagents: Tempo Solvents: Dimethyl sulfoxide ; 12 h, 23 °C

참조

- Catalyst-free, direct synthesis of dibenzothiophenes, Tetrahedron Letters, 2022, 104,

합성회로 6

반응 조건

1.1 Reagents: Carbon disulfide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Toluene ; 12 h, 100 °C

참조

- Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBU, Journal of Organic Chemistry, 2013, 78(10), 5001-5006

합성회로 7

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride , 1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ; rt; 5 h, 160 °C

참조

- Palladium- and nickel-catalyzed synthesis of thioethers via thioesters - Aryl halides coupling, Tetrahedron Letters, 2023, 119,

합성회로 8

반응 조건

1.1 Reagents: Iodobenzene , Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium, bis(acetonitrile)dichloro- , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Dimethylacetamide ; rt → 140 °C; 24 h, 140 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- A Pd-catalyzed optional approach for the synthesis of dibenzothiophenes, Organic & Biomolecular Chemistry, 2018, 16(12), 2083-2087

합성회로 9

합성회로 10

반응 조건

1.1 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 2 min, rt

1.2 16 h, rt

1.2 16 h, rt

참조

- Exploiting amphiphilicity: facile metal free access to thianthrenes and related sulphur heterocycles, Chemical Communications (Cambridge, 2015, 51(44), 9165-9168

합성회로 11

반응 조건

1.1 Reagents: Tetrabutylammonium bromide , Tripotassium phosphate Catalysts: Copper iron oxide (CuFe2O4) Solvents: Water ; 12 h, 100 °C

참조

- Magnetically Separable CuFe2O4 Nanoparticles Catalyzed Ligand-Free C-S Coupling in Water: Access to (E)- and (Z)-Styrenyl-, Heteroaryl and Sterically Hindered Aryl Sulfides, Advanced Synthesis & Catalysis, 2013, 355(11-12), 2285-2296

합성회로 12

합성회로 13

반응 조건

1.1 Reagents: Copper

참조

- Cyclic disulfides derived from diphenyl, Journal of the Chemical Society, 1928, 1141, 1141-9

합성회로 14

합성회로 15

반응 조건

1.1 Reagents: Potassium carbonate , Sulfur Catalysts: 1,10-Phenanthroline , Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ; rt → 90 °C; 24 h, 90 °C; cooled

1.2 Reagents: Sodium thiosulfate Solvents: Water ; cooled

1.2 Reagents: Sodium thiosulfate Solvents: Water ; cooled

참조

- Organic compound with fused heteroaromatic ring of fluorene or 9-silafluorene, electronic element containing the same and its electronic device, World Intellectual Property Organization, , ,

합성회로 16

반응 조건

1.1 Solvents: Dichloromethane ; 0.5 h, rt

참조

- Photo SN-bond cleavage and related reactions of thianthrene sulfilimine derivatives, Tetrahedron, 2007, 63(32), 7708-7716

합성회로 17

합성회로 18

합성회로 19

반응 조건

1.1 Reagents: 1,4-Dihydro-N-(phenylmethyl)-3-pyridinecarboxamide Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene

참조

- meso-Tetraphenylporphinatoiron catalyzed reductive cleavage of some sulfur-oxygen, sulfur-nitrogen, and sulfur-carbon bonds in sulfoxides and sulfilimines, Journal of the Chemical Society, 1989, (8), 1431-5

Thianthrene Raw materials

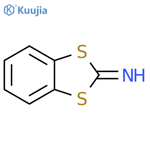

- 1,3-Benzodithiol-2-imine

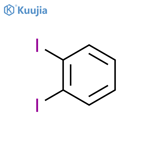

- 1,2-Diiodobenzene

- 5-Iminothianthrene

- Diphenyl Sulfide

- Borate(1-),tetrafluoro-

- 1-iodo-2-[(2-iodophenyl)disulfanyl]benzene

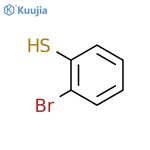

- 2-Bromo-benzenethiol

- Thianthrene, 5-oxide

- 1,2-Benzenedithiol (>85%)

- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

Thianthrene Preparation Products

Thianthrene 관련 문헌

-

Huan Meng,Ming-Shang Liu,Wei Shu Chem. Sci. 2022 13 13690

-

Martin E. Speer,Martin Kolek,Jean Jacques Jassoy,Jennifer Heine,Martin Winter,Peter M. Bieker,Birgit Esser Chem. Commun. 2015 51 15261

-

Manli Fu,Chenyang Zhang,Yuan Chen,Kun Fan,Guoqun Zhang,Jincheng Zou,Yanbo Gao,Huichao Dai,Xiaobo Wang,Chengliang Wang Chem. Commun. 2022 58 11993

-

4. Dielectric studies of configurational changes in cyclohexane and thianthrene structuresMansel Davies,Julian Swain Trans. Faraday Soc. 1971 67 1637

-

5. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactionsKou P. Kawahara,Hideto Ito,Kenichiro Itami Org. Chem. Front. 2023 10 1880

92-85-3 (Thianthrene) 관련 제품

- 943443-12-7(4-Chlorobenzo[d]oxazole)

- 76898-45-8(Methyl (3S)-3-Hydroxyhexadecanoate)

- 946322-87-8(2-(4-chlorophenyl)-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)acetamide)

- 79134-68-2(Pyridine, 3-cyclopentyl-)

- 1805612-18-3(2-(Difluoromethyl)-5-methyl-6-nitropyridine-3-carboxaldehyde)

- 1358424-00-6(8-(4-acetylbenzenesulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)

- 2034575-64-7(3-chloro-4-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyridine)

- 1807082-50-3(4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxaldehyde)

- 1261545-30-5(6-(3-(Trifluoromethyl)phenyl)pyridine-2-acetonitrile)

- 2757928-42-8(6-Acetamidobicyclo[4.1.1]octane-1-carboxylic acid)

추천 공급업체

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92-85-3)Thianthrene

순결:98%

재다:Company Customization

가격 ($):문의

Amadis Chemical Company Limited

(CAS:92-85-3)Thianthrene

순결:99%

재다:500g

가격 ($):178.0